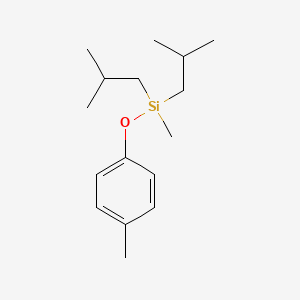![molecular formula C7H19N4O2P B14604582 3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea CAS No. 59534-76-8](/img/structure/B14604582.png)
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea is a chemical compound with the molecular formula C7H19N4O2P It is known for its unique structure, which includes a phosphoryl group bonded to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various phosphoryl and amine derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The dimethylamino groups contribute to the compound’s solubility and reactivity, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Bis(dimethylamino)phosphorochloridate
- Bis(dimethylamino)phosphorodiamidate
- Dimethylphosphorylurea
Uniqueness
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea is unique due to its specific combination of a phosphoryl group with a urea moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
59534-76-8 |
|---|---|
Formule moléculaire |
C7H19N4O2P |
Poids moléculaire |
222.23 g/mol |
Nom IUPAC |
3-[bis(dimethylamino)phosphoryl]-1,1-dimethylurea |
InChI |
InChI=1S/C7H19N4O2P/c1-9(2)7(12)8-14(13,10(3)4)11(5)6/h1-6H3,(H,8,12,13) |
Clé InChI |
NYUDRSZLVQICFO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NP(=O)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)

![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)



![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)





